Cas no 50677-34-4 (1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine)

1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine structure
50677-34-4 structure
Product name:1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
CAS No:50677-34-4
MF:C14H18N4O
Molecular Weight:258.318922519684
CID:5416935

1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine 化学的及び物理的性質

名前と識別子

    • 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
    • Piperazine, 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-
    • インチ: 1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
    • InChIKey: UPKLOWDBOXMTTK-UHFFFAOYSA-N
    • SMILES: N1(C)CCN(CC2=NN=C(C3=CC=CC=C3)O2)CC1

1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3294-0029-2μmol
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
50677-34-4 90%+
2μmol
$85.5 2023-07-28
Life Chemicals
F3294-0029-1mg
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
50677-34-4 90%+
1mg
$81.0 2023-07-28
Life Chemicals
F3294-0029-2mg
1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
50677-34-4 90%+
2mg
$88.5 2023-07-28

1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine 関連文献

1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazineに関する追加情報

Introduction to 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS No. 50677-34-4)

1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, identified by its CAS number 50677-34-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class, which is well-known for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of a 5-phenyl-1,3,4-oxadiazole moiety in its structure introduces additional functional groups that enhance its pharmacological potential, making it a subject of intense study for its potential therapeutic applications.

The chemical structure of 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine consists of a piperazine ring substituted with a methyl group at the 1-position and an alkyl chain linked to the 4-position of the piperazine ring. This alkyl chain further extends to a 5-phenyl-1,3,4-oxadiazole group, which is a heterocyclic compound known for its stability and reactivity. The combination of these structural features makes this compound a versatile scaffold for drug discovery and development.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been explored as a potential candidate for its ability to interact with various receptors and enzymes in the central nervous system. Its molecular structure suggests that it may possess properties similar to those of known psychotropic agents, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in treating neurological and psychiatric disorders. Research has indicated that the 5-phenyl-1,3,4-oxadiazole moiety can enhance binding affinity to specific targets in the brain. This has led to studies exploring its efficacy in models of depression, anxiety, and other cognitive disorders. The methyl substitution on the piperazine ring further modulates its pharmacokinetic properties, potentially improving bioavailability and reducing side effects.

The synthesis of 1-methyl-4-[(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]pipérazine (CAS No. 50677–34–4) involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently.

Recent advancements in computational chemistry have also played a crucial role in understanding the pharmacological properties of this compound. Molecular modeling studies have provided insights into how 1-methyl-l’,l’-(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]-pipérazine interacts with biological targets at the molecular level. These simulations have helped researchers predict binding affinities and identify potential lead compounds for further optimization.

In preclinical studies, 1-methyl-l’,l’-(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]-pipérazine has shown promise in animal models of neurological disorders. Its ability to modulate neurotransmitter release and receptor activity suggests that it may have therapeutic benefits comparable to existing treatments but with improved efficacy or reduced side effects. These findings have prompted further investigation into its potential as a drug candidate.

The pharmaceutical industry is increasingly focused on developing novel compounds that can address unmet medical needs. 1-methyl-l’,l’-(5-phényl-l’,3’,4’)-oxadiazol-l’-(2)-ylethyl]-pipérazine represents an exciting opportunity due to its unique structural features and demonstrated biological activity. As research continues, it is expected that additional insights into its mechanism of action will emerge, paving the way for new therapeutic strategies.

From a regulatory perspective, ensuring the safety and efficacy of new compounds like CAS No 50677–34–4 is paramount. Rigorous testing protocols must be followed to evaluate their potential benefits and risks before they can be considered for clinical use. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process.

The future prospects for CAS No 50677–34–4 are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. As our understanding of neurological disorders continues to evolve, compounds like this one may play a critical role in developing innovative treatments that improve patient outcomes.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd